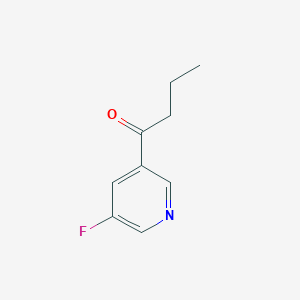
1-(5-Fluoropyridin-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom
Métodos De Preparación
The synthesis of 1-(5-Fluoropyridin-3-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoropyridine with butanone under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, nucleophilic substitution, and purification . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(5-Fluoropyridin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-3-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can influence the biological activity of molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-3-yl)butan-1-one involves its interaction with molecular targets in biological systems. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-(5-Fluoropyridin-3-yl)butan-1-one can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring. The unique position of the fluorine atom in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-2-3-9(12)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3 |
Clave InChI |
NKVDSJHOJDSZCG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC(=CN=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


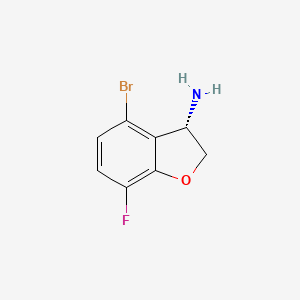
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)
![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
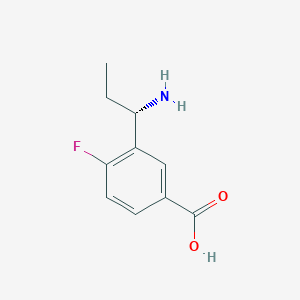
![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
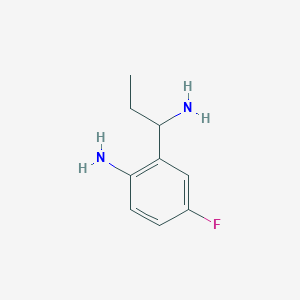
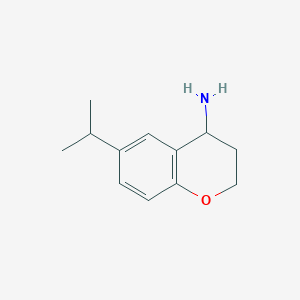
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
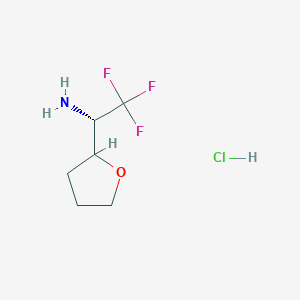
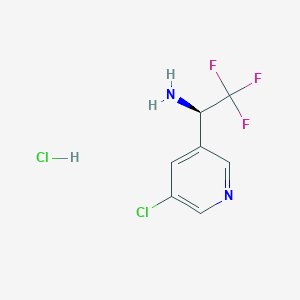
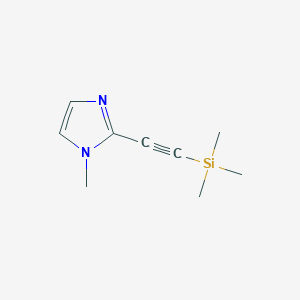
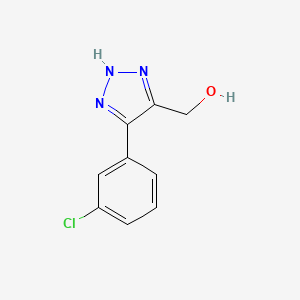
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
